molecular formula C11H16N2O3 B8514848 N-isopropyl-2-(p-nitrophenoxy)ethylamine

N-isopropyl-2-(p-nitrophenoxy)ethylamine

Cat. No. B8514848
M. Wt: 224.26 g/mol
InChI Key: FSFWIEYKZYDEAJ-UHFFFAOYSA-N
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Patent
US07442698B2

Procedure details

Deprotonation of DMSO (anhydrous, 5 mL) was effected with NaH (0.40 g, 60 wt % in mineral oil, 10 mmol) over 30 min at 40° C. with stirring under a nitrogen atmosphere. When 2-isopropylaminoethanol (1.15 mL, 10 mmol) was added to the solution of the DMSO anion at room temperature, some effervescence occurred. 4-Fluoronitrobenzene (1.06 mL, 10 mmol) was added after 10 min and the dark red solution was then stirred at room temperature for further 20 min. The reaction was diluted with dichloromethane (100 mL), washed with water (50 mL) and then extrected twice with 3M HCl (100 mL). The combined acidic extracts were washed once with dichloromethane (50 mL). Ethyl acetate (125 mL) was then added and the mixture was cooled to 6-8° C. before the aqueous layer was adjusted to pH 11 by gradual addition of 5M aq. NaOH (ca. 150 mL), with vigorous stirring. The organic layer was separated and washed twice with water (50 mL) dried over magnesium sulfate, and concentrated in vacuo at 35° C. to afford the title compound as a yellow oil. 1H NMR (400 MHz, CDCl3): 1.10 (6H, d, J 6.25), 2.88 (1H, m, J 6.25), 3.04 (2H, t, J 5.2), 4.16 (2H, t, J 5.2), 6.96 (2H, d, J 9.3), 8.18 (2H, d, J 9.3); MS: 225 Isopropyl-[2-(4-nitrophenoxy)ethyl]carbamic acid tert-butyl ester Isopropyl-[2-(4-nitrophenoxy)ethyl]amine (1.80 g, 8.05 mmol) was dissolved in 1,4-dioxane (containing 1% water, 20 mL) and cooled to 0-5° C. Di-tert-butyldicarbonate (1.76 g, 8.05 mmol) was added slowly with vigorous stirring. The reaction was stirred at 0° C. for 0.5 h, then at room temperature for 20 h. The solvent was removed in vacuo and the residue taken up into EtOAc. The organic layer was washed twice with water (25 mL), the aqueous washes are extracted back with EtOAc (25 mL). The combined organic extracts were washed twice with 0.3 M HCl (25 mL), then brine and are dried over sodium sulfate. The solvent was removed in vacuo to afford a yellow solid, which was recrystallised from hot n-hexane to give the crystalline title compound as fine, light-yellow needles. 1H NMR: (400 MHz, CDCl3): 1.06 (6H, d, J 6.8), 1.37 (9H, s), 3.90 (2H, bm, 2H), 4.06 (2H, bm), 4.26 (1H, bm), 6.86 (2H, d, J 9.0), 8.09 (2H, d, J 9.2). MS: 225 [M+H+-Boc]). Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester A solution of isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester (2.09 g, 6.45 mmol) in ethanol/tetrahydrofuran (30 mL, 2:1) was reduced over palladium on carbon (10 wt %, 50% wet, 0.4 g) with hydrogen under atmospheric pressure at room temperature for 20 h. The catalyst was separated by filtration through celite. The solvent was removed in vacuo to afford the title compound as a red oil. 1H NMR: (400 MHz, CDCl3): 1.08 (6H, d, J 6.7), 1.39 (9H, s), 3.34 (2H, bm), 3.90 (2H, bm), 4.26 (1H, bm), 6.56 (2H, d, J 8.9), 6.67 (2H, d, J 8.9); MS: 195 [M+H+-Boc], 295 [M+H+].
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.[H-].[Na+].[CH:7]([NH:10][CH2:11][CH2:12][OH:13])([CH3:9])[CH3:8].F[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1>ClCCl>[CH:7]([NH:10][CH2:11][CH2:12][O:13][C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)([CH3:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C)(C)NCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
1.06 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7 (± 1) °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the dark red solution was then stirred at room temperature for further 20 min
Duration
20 min
WASH
Type
WASH
Details
washed with water (50 mL)
WASH
Type
WASH
Details
The combined acidic extracts were washed once with dichloromethane (50 mL)
ADDITION
Type
ADDITION
Details
Ethyl acetate (125 mL) was then added
ADDITION
Type
ADDITION
Details
was adjusted to pH 11 by gradual addition of 5M aq. NaOH (ca. 150 mL), with vigorous stirring
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 35° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCCOC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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